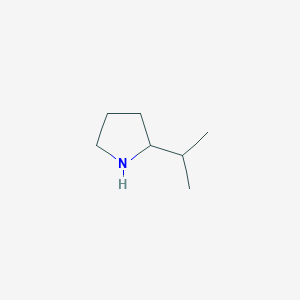
2-Isopropylpyrrolidine
Descripción general
Descripción
2-Isopropylpyrrolidine is a nitrogen-containing heterocyclic compound. Its chemical formula is C7H15N . The pyrrolidine ring, a five-membered saturated ring, plays a crucial role in its structure. This scaffold has garnered interest in drug discovery due to its unique properties, including sp3-hybridization, stereogenicity, and non-planarity (referred to as “pseudorotation”) .
Synthesis Analysis
The synthesis of 2-Isopropylpyrrolidine involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. Researchers have reported different synthetic strategies, detailing the reaction conditions and yields. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored .
Molecular Structure Analysis
The molecular structure of 2-Isopropylpyrrolidine consists of a pyrrolidine ring with an isopropyl group attached to one of the carbon atoms. The stereoisomers and spatial orientation of substituents significantly impact the compound’s biological profile, especially its binding mode to enantioselective proteins .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
2-Isopropylpyrrolidine plays a crucial role in the asymmetric synthesis of pyrrolidine-based organocatalysts . It’s used in the synthesis of catalysts that are involved in asymmetric intramolecular aldol reactions . These catalysts have been used to construct complex molecular architectures .
Drug Synthesis
2-Isopropylpyrrolidine is used in the synthesis of various drugs. The compound’s structure allows it to be used as a building block in organic synthesis, contributing to the stereochemistry of the molecule .
Material Science
In the field of material science, 2-Isopropylpyrrolidine is used due to its diverse applications. Its unique structure and properties make it a valuable component in the development of new materials.
Biological Activity
The pyrrolidine ring, a part of the 2-Isopropylpyrrolidine structure, is present in many biologically active natural and synthetic compounds . This makes 2-Isopropylpyrrolidine a valuable compound in the study and development of bioactive molecules .
Pharmacophore Exploration
The sp3-hybridization of 2-Isopropylpyrrolidine allows for efficient exploration of the pharmacophore space . This is particularly useful in drug discovery, where the ability to explore different pharmacophores can lead to the development of novel biologically active compounds .
Stereogenicity Studies
One of the significant features of the pyrrolidine ring in 2-Isopropylpyrrolidine is the stereogenicity of carbons . This feature is used to study how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
2-propan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOADRGAJWNJVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397399 | |
| Record name | 2-Isopropylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyrrolidine | |
CAS RN |
51503-10-7 | |
| Record name | 2-(1-Methylethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)
![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)
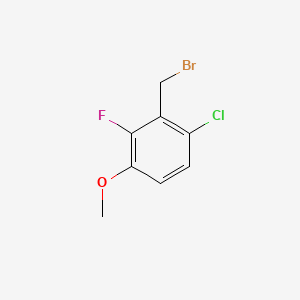
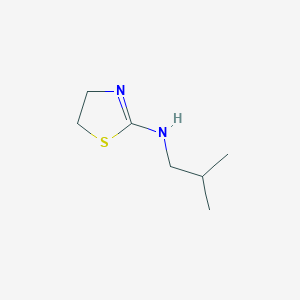
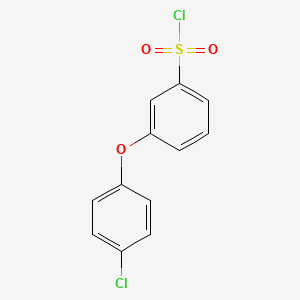
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
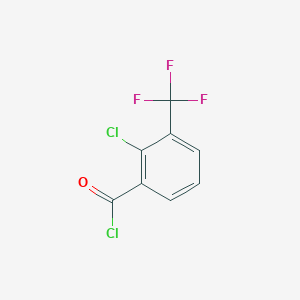

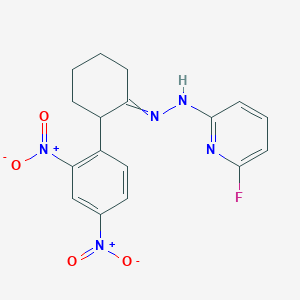
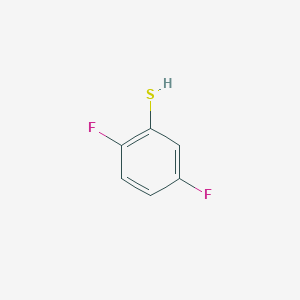
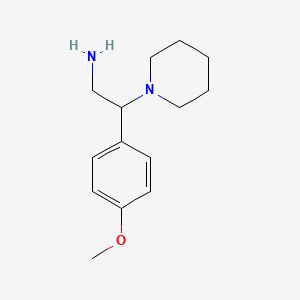
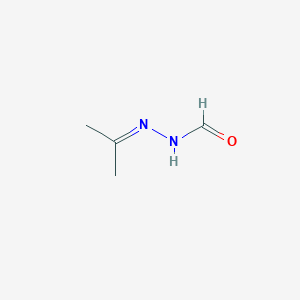
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)